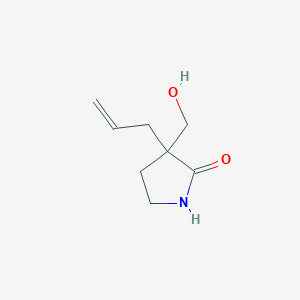
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. The presence of hydroxymethyl and prop-2-en-1-yl groups in the structure suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can be achieved through several synthetic routes:
Aldol Condensation: Starting from pyrrolidin-2-one, an aldol condensation with formaldehyde and allyl bromide can introduce the hydroxymethyl and prop-2-en-1-yl groups.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidinone ring with the desired substituents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are tailored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of carboxyl derivatives.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and allyl groups may play a role in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the substituents.
3-(Hydroxymethyl)pyrrolidin-2-one: Lacks the allyl group.
3-(Prop-2-en-1-yl)pyrrolidin-2-one: Lacks the hydroxymethyl group.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-8(6-10)4-5-9-7(8)11/h2,10H,1,3-6H2,(H,9,11) |
InChI Key |
UDXRGMRCAWTLRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


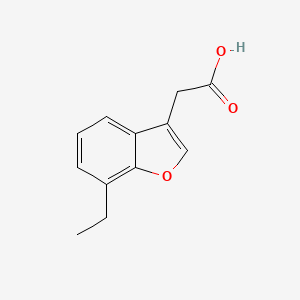
![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
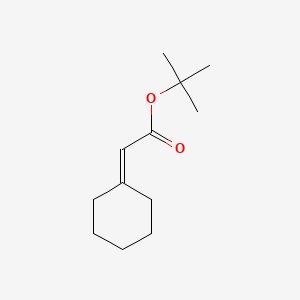
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)

![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)

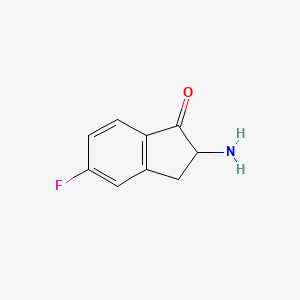
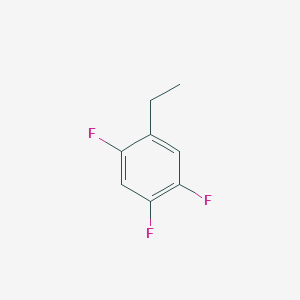
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)




